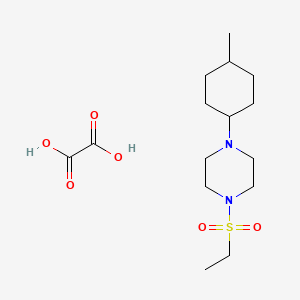![molecular formula C20H16ClNO3 B5380467 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5380467.png)
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as CQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a fluorescent probe to study the localization and trafficking of proteins in live cells. In drug discovery, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and changes in gene expression. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin. In addition, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its high potency and specificity. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have a low IC50 value, indicating that it is highly effective at inhibiting the activity of its target enzymes. However, one limitation of using 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is its potential toxicity, especially at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
Direcciones Futuras
There are several future directions for research on 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One direction is to further investigate its mechanism of action and identify its target enzymes and signaling pathways. Another direction is to develop new derivatives of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate with improved efficacy and fewer side effects. Additionally, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate could be used in combination with other drugs to enhance their therapeutic effects. Finally, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate could be used as a tool to study the function of various enzymes and signaling pathways in cells.
Métodos De Síntesis
The synthesis of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of 4-chloro-2-methoxyphenyl acetic acid with 2-quinolinecarboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate.
Propiedades
IUPAC Name |
[4-chloro-2-methoxy-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13(23)25-20-15(11-16(21)12-19(20)24-2)8-10-17-9-7-14-5-3-4-6-18(14)22-17/h3-12H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNSKSCPUPVFT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)

![2-[4-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperazin-1-yl]ethanol](/img/structure/B5380429.png)
methyl]amino}phenyl)acetate](/img/structure/B5380430.png)
![4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5380431.png)
![methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5380441.png)
![3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380457.png)
![(3S*,4R*)-1-[4-(4-chlorophenoxy)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5380463.png)
![N-ethyl-N-[(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5380471.png)
![(5-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5380475.png)
![3-ethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5380478.png)